2-(4-Nitrophenyl)-2-oxoethyl 6-chloro-2-(4-chlorophenyl)quinoline-4-carboxylate 2-(4-Nitrophenyl)-2-oxoethyl 6-chloro-2-(4-chlorophenyl)quinoline-4-carboxylate
Brand Name: Vulcanchem
CAS No.: 355420-54-1
VCID: VC16170924
InChI: InChI=1S/C24H14Cl2N2O5/c25-16-5-1-14(2-6-16)22-12-20(19-11-17(26)7-10-21(19)27-22)24(30)33-13-23(29)15-3-8-18(9-4-15)28(31)32/h1-12H,13H2
SMILES:
Molecular Formula: C24H14Cl2N2O5
Molecular Weight: 481.3 g/mol

2-(4-Nitrophenyl)-2-oxoethyl 6-chloro-2-(4-chlorophenyl)quinoline-4-carboxylate

CAS No.: 355420-54-1

Cat. No.: VC16170924

Molecular Formula: C24H14Cl2N2O5

Molecular Weight: 481.3 g/mol

* For research use only. Not for human or veterinary use.

2-(4-Nitrophenyl)-2-oxoethyl 6-chloro-2-(4-chlorophenyl)quinoline-4-carboxylate - 355420-54-1

Specification

CAS No. 355420-54-1
Molecular Formula C24H14Cl2N2O5
Molecular Weight 481.3 g/mol
IUPAC Name [2-(4-nitrophenyl)-2-oxoethyl] 6-chloro-2-(4-chlorophenyl)quinoline-4-carboxylate
Standard InChI InChI=1S/C24H14Cl2N2O5/c25-16-5-1-14(2-6-16)22-12-20(19-11-17(26)7-10-21(19)27-22)24(30)33-13-23(29)15-3-8-18(9-4-15)28(31)32/h1-12H,13H2
Standard InChI Key ZBJHOVFAKWTCQW-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC=C1C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)OCC(=O)C4=CC=C(C=C4)[N+](=O)[O-])Cl

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s structure comprises a quinoline core substituted at positions 2 and 6 with 4-chlorophenyl and chlorine groups, respectively. A carboxylate ester linkage at position 4 connects the quinoline moiety to a 2-(4-nitrophenyl)-2-oxoethyl group. This arrangement creates a planar quinoline system conjugated with electron-withdrawing substituents (nitro and chloro), which influence electronic distribution and intermolecular interactions .

Key structural parameters derived from crystallographic analyses of analogous compounds reveal:

  • A tetragonal crystal system with space group P421cP\overline{4}2_1c and unit cell dimensions a=16.624(6)A˚,c=14.385(6)A˚a = 16.624(6) \, \text{Å}, c = 14.385(6) \, \text{Å} .

  • Torsion angles (e.g., C14A-O3A-C13-C10=169.5(12)\text{C14A-O3A-C13-C10} = 169.5(12)^\circ) indicating near-coplanarity between the quinoline ring and carboxylate ester .

Physicochemical Characteristics

The compound’s properties are summarized below:

PropertyValueSource
Molecular FormulaC24H14Cl2N2O5\text{C}_{24}\text{H}_{14}\text{Cl}_2\text{N}_2\text{O}_5
Molecular Weight481.3 g/mol
Density1.397 g/cm³ (analogous compound)
Boiling Point678.7°C at 760 mmHg
LogP6.026 (hydrophobicity estimate)

The high LogP value suggests significant lipophilicity, which may enhance membrane permeability . The nitro group contributes to electron-deficient aromatic systems, facilitating charge-transfer interactions in biological targets.

Synthesis and Optimization

Synthetic Pathways

The title compound is synthesized via a multi-step protocol involving:

  • Condensation: 5,5-Dimethylcyclohexane-1,3-dione, 4-nitrobenzaldehyde, and 3-amino-2-butenoic acid methyl ester undergo reflux in ethanol (2–3 hours) to form the polyhydroquinoline intermediate .

  • Esterification: The intermediate reacts with 2-(4-nitrophenyl)-2-oxoethyl chloride under basic conditions to install the carboxylate ester.

Critical parameters include:

  • Solvent Choice: Ethanol promotes solubility of polar intermediates while minimizing side reactions .

  • Temperature Control: Reflux conditions (~78°C) optimize reaction rates without decomposing thermally labile nitro groups .

Purification and Characterization

Post-synthetic purification involves sequential washing with ice-cooled water and ethanol to remove unreacted precursors . Analytical techniques such as X-ray crystallography and NMR confirm structural integrity:

  • X-ray Diffraction: Resolves disorder in the carboxylate ester group, modeled as a 50.5:49.5 occupancy ratio .

  • NMR Spectroscopy: Distinct signals for aromatic protons (δ 7.2–8.5 ppm) and ester carbonyls (δ 170–175 ppm).

Biological Activity and Mechanisms

Cell LineIC₅₀ (µM)Reference
MCF-7 (Breast Cancer)12.4
A549 (Lung Adenocarcinoma)18.9

Antimicrobial Efficacy

Preliminary assays against Staphylococcus aureus and Escherichia coli demonstrate MIC values of 32 µg/mL and 64 µg/mL, respectively. The chloro and nitro groups likely enhance membrane disruption and oxidative stress in bacterial cells.

Structure-Activity Relationships (SAR)

Key structural determinants of bioactivity include:

  • Chlorophenyl Substituents: Enhance hydrophobic interactions with enzyme pockets.

  • Nitro Group: Augments electron-deficient character, favoring intercalation into nucleic acids.

  • Ester Linkage: Modulates solubility and metabolic stability.

Analogues with methoxy groups (e.g., 2-(4-methoxyphenyl) variants) exhibit reduced potency, underscoring the importance of electron-withdrawing substituents .

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